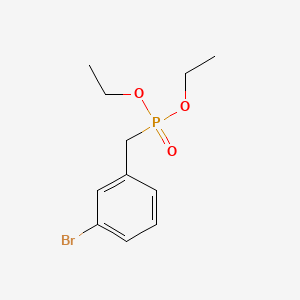

Diethyl 3-Bromobenzylphosphonate

Description

Overview of Arylalkylphosphonates in Synthetic Chemistry

Arylalkylphosphonates are a class of organophosphorus compounds that contain a phosphonate (B1237965) group attached to an alkyl chain, which in turn is bonded to an aryl group. These compounds are of considerable interest in synthetic chemistry due to their versatile reactivity. nih.gov The phosphorus-carbon bond in these molecules is highly stable. wikipedia.org

A primary method for the synthesis of these compounds is the Michaelis–Arbuzov reaction. wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. In the context of arylalkylphosphonates, a benzyl (B1604629) halide is often used.

Arylalkylphosphonates are widely recognized for their application in the Horner–Wadsworth–Emmons (HWE) reaction. smolecule.comwikipedia.org In this olefination reaction, a phosphonate carbanion, generated by treating the arylalkylphosphonate with a base, reacts with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. smolecule.com This method is a cornerstone of modern organic synthesis for constructing carbon-carbon double bonds. Furthermore, these compounds serve as precursors in the synthesis of various substituted derivatives and have been investigated for their potential biological activities. nih.gov

Significance of Brominated Organic Phosphorus Compounds in Chemical Synthesis

The inclusion of both a bromine atom and a phosphorus-containing group within the same organic molecule creates a bifunctional reagent with significant utility in chemical synthesis. Bromination itself is a fundamental transformation in organic chemistry, and bromo-organic compounds are versatile intermediates. nih.gov The bromine atom can participate in a wide array of reactions, including nucleophilic substitutions, cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), and the formation of Grignard reagents. smolecule.comnih.gov

When combined with an organophosphorus moiety, the synthetic potential is enhanced. The phosphorus group, often a phosphonate ester, can act as a directing group, influence the reactivity of the molecule, or serve as a handle for further transformations. nih.gov For instance, the phosphonate group is crucial for the Horner–Wadsworth–Emmons reaction, while the bromo-substituent on the aromatic ring can be independently manipulated to build more complex molecular architectures.

Brominated organophosphorus compounds have also gained attention in materials science, particularly as flame retardants. smolecule.comresearchgate.net The presence of both phosphorus and bromine can create a synergistic effect, enhancing the flame-retardant properties of polymers into which they are incorporated. smolecule.com

Research Trajectories and Contemporary Relevance of Diethyl 3-Bromobenzylphosphonate

This compound serves as a versatile building block in contemporary organic synthesis and medicinal chemistry. smolecule.com Its research relevance stems from its ability to undergo a variety of chemical transformations, making it a valuable precursor for a range of target molecules.

Key research applications include:

Intermediate for Bioactive Molecules: The compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com Its reactive nature allows for the incorporation of the 3-bromobenzylphosphonate scaffold into more complex structures.

Horner–Wadsworth–Emmons Reaction: As a phosphonate ester, it is a classic reagent for the HWE reaction, enabling the formation of stilbene (B7821643) derivatives and other alkenes from carbonyl compounds. smolecule.com

Cross-Coupling Reactions: The bromine atom on the phenyl ring allows this compound to participate in various palladium-catalyzed cross-coupling reactions, providing a route to functionalize the aromatic core.

Grignard Reactions: The compound can react with Grignard reagents, leading to the synthesis of more complex organic molecules. smolecule.com

Medicinal Chemistry: It has been explored in the development of cholinesterase inhibitors, which are a class of drugs investigated for conditions like Alzheimer's disease. smolecule.com

Material Science: Research has indicated that this compound possesses flame retardant properties, making it a candidate for developing new fire-resistant materials. smolecule.com

Reagent for Phosphonate Synthesis: It can be used as a reagent in the conversion of benzylic and allylic alcohols to their corresponding phosphonates. chemdad.com

The dual reactivity of the phosphonate group and the bromo-substituent makes this compound a highly relevant and useful tool for synthetic chemists in academic and industrial research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNNRCDDRDXWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128833-03-4 | |

| Record name | 128833-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diethyl 3 Bromobenzylphosphonate and Its Analogues

Esterification and Phosphorylation Routes

The formation of the phosphonate (B1237965) ester is a critical step in the synthesis of diethyl 3-bromobenzylphosphonate. Classical methods have been refined and adapted to improve yields, selectivity, and reaction conditions.

Modern Adaptations of the Arbuzov Reaction

The Michaelis-Arbuzov reaction, a cornerstone of phosphorus-carbon bond formation, has seen numerous modern adaptations to enhance its scope and efficiency. nih.govnih.gov The classical approach involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov In the context of this compound, this would typically involve the reaction of triethyl phosphite with 3-bromobenzyl bromide.

Modern variations often employ catalysts to facilitate the reaction under milder conditions. Lewis acids, for instance, have been shown to mediate the Michaelis-Arbuzov reaction at room temperature, which is a significant improvement over the elevated temperatures traditionally required. organic-chemistry.org This approach has been successfully applied to a variety of arylmethyl halides, yielding the corresponding phosphonate esters in good to excellent yields (75–93%). organic-chemistry.org The use of catalysts like InBr₃ and ZnBr₂ allows the reaction to proceed smoothly, overcoming the limitations of the classical method which can be hampered by the generation of alkyl halides as byproducts. organic-chemistry.org

Furthermore, microwave-assisted Michaelis-Arbuzov reactions have demonstrated remarkable rate acceleration, enabling the facile synthesis of various phosphonates. researchgate.net Green chemistry approaches have also been developed, such as using tetrabutylammonium (B224687) iodide as a catalyst for the reaction of triethyl phosphite with benzyl (B1604629) alcohol derivatives, thereby avoiding the use of alkyl halides altogether. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Feature |

| Triethyl phosphite | 3-Bromobenzyl bromide | Heat | This compound | Classical Arbuzov reaction |

| Triethyl phosphite | 3-Bromobenzyl halide | Lewis Acid (e.g., InBr₃) | This compound | Room temperature reaction |

| Triethyl phosphite | 3-Bromobenzyl alcohol | Tetrabutylammonium iodide | This compound | Avoids use of alkyl halides |

| Triethyl phosphite | 3-Bromobenzyl halide | Microwave irradiation | This compound | Accelerated reaction rate |

Pudovik Reaction Pathways to α-Hydroxyphosphonate Precursors and Subsequent Bromination

An alternative and widely used strategy for the synthesis of α-halophosphonates involves the Pudovik reaction to first generate an α-hydroxyphosphonate, which is then subjected to bromination. rsc.org The Pudovik reaction is the addition of a dialkyl phosphite to an aldehyde or ketone, often catalyzed by a base. mdpi.comnih.gov For the synthesis of a precursor to this compound, 3-bromobenzaldehyde (B42254) would be reacted with diethyl phosphite.

This method is advantageous as it often proceeds under milder conditions compared to direct alkylation methods. rsc.org The resulting α-hydroxybenzylphosphonate is a stable intermediate that can be purified before the subsequent bromination step. rsc.org The conversion of the α-hydroxyphosphonate to the α-bromophosphonate can be achieved using various brominating agents. rsc.orgnih.gov

Several methods for this transformation have been reported with varying yields. Common reagents include phosphorus tribromide, thionyl bromide, and combinations like carbon tetrabromide with triphenylphosphine. rsc.org The choice of brominating agent can be critical for achieving high yields and minimizing side products. For instance, the use of PPh₃/Br₂ and pyridine (B92270) has been shown to be effective for the bromination of α-hydroxyphosphonates. rsc.org

| Aldehyde | Phosphite | Catalyst | Intermediate | Brominating Agent | Final Product |

| 3-Bromobenzaldehyde | Diethyl phosphite | Base (e.g., Et₃N) | Diethyl (3-bromophenyl)(hydroxy)methylphosphonate | PBr₃ | This compound |

| 3-Bromobenzaldehyde | Diethyl phosphite | Base (e.g., Et₃N) | Diethyl (3-bromophenyl)(hydroxy)methylphosphonate | SOBr₂ | This compound |

| 3-Bromobenzaldehyde | Diethyl phosphite | Base (e.g., Et₃N) | Diethyl (3-bromophenyl)(hydroxy)methylphosphonate | CBr₄/PPh₃ | This compound |

Strategies for Selective Benzylic Bromination within Phosphonate Systems

Achieving selective monobromination at the benzylic position of a pre-formed phosphonate, such as diethyl 3-methylbenzylphosphonate, presents a significant challenge. Radical bromination conditions, often employing N-bromosuccinimide (NBS) and a radical initiator, can lead to a mixture of mono- and di-brominated products, making purification difficult. scientificupdate.com

A notable strategy to overcome this lack of selectivity involves a two-step sequence of over-bromination followed by selective reduction. scientificupdate.commanac-inc.co.jp In this approach, the starting material is treated with an excess of NBS to intentionally produce a mixture of mono- and di-brominated phosphonates. This crude mixture is then treated with a reducing agent, such as diethyl phosphite in the presence of a base like N,N-diisopropylethylamine (DIPEA). scientificupdate.commanac-inc.co.jp This reduction selectively converts the di-brominated species to the desired mono-brominated product, resulting in a high yield of the target compound. scientificupdate.com

Another approach to achieve selective benzylic bromination is through the deprotonation of the benzylic phosphonate to form a phosphorus-stabilized carbanion, which is then quenched with an electrophilic bromine source. researchgate.net This method requires the use of a strong base, such as lithium hexamethyldisilazide (LiHMDS). researchgate.net

| Starting Material | Brominating Agent | Conditions | Key Challenge | Solution |

| Diethyl 3-methylbenzylphosphonate | NBS, radical initiator | Photochemical/thermal | Over-bromination (mixture of mono- and di-bromo products) | Selective reduction of the crude mixture with diethyl phosphite/DIPEA. scientificupdate.commanac-inc.co.jp |

| Diethyl 3-methylbenzylphosphonate | N/A | Strong base (e.g., LiHMDS) followed by electrophilic bromine source | Use of strong base, potential side reactions | N/A |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer powerful alternatives for the synthesis of phosphonates, often providing milder reaction conditions and improved selectivity.

Palladium-Catalyzed Synthetic Routes for Related Structures

Palladium catalysis has emerged as a highly effective tool for the formation of carbon-phosphorus bonds. rsc.orgrsc.orgorganic-chemistry.org A significant development is the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. rsc.orgrsc.orgorganic-chemistry.org This method, which typically utilizes a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky phosphine (B1218219) ligand such as Xantphos, provides an efficient route to benzylphosphonates under mild conditions. rsc.orgorganic-chemistry.org This approach is particularly valuable for the synthesis of complex and biologically relevant molecules. rsc.org

While direct application to this compound from 3-bromobenzyl halide is a standard Arbuzov-type reaction, palladium catalysis offers a route to more complex analogues. For instance, the palladium-catalyzed α-arylation of benzylic phosphonates allows for the introduction of an aryl group at the benzylic position. acs.org This deprotonative cross-coupling process (DCCP) between a benzyl phosphonate and an aryl bromide, facilitated by a catalyst system like Pd(OAc)₂/CataCXium A, opens up pathways to a diverse range of diarylmethyl phosphonates. acs.orgorganic-chemistry.org

| Substrate 1 | Substrate 2 | Catalyst System | Product Type |

| Benzyl halide | H-phosphonate diester | Pd(0) source (e.g., Pd₂(dba)₃), Xantphos | Benzylphosphonate |

| Benzyl diisopropyl phosphonate | Aryl bromide | Pd(OAc)₂, CataCXium A, NaOt-Bu | Diarylmethyl phosphonate |

| α-Diazo phosphonate | Benzyl halide | Palladium catalyst | Alkenylphosphonate |

Other Transition Metal and Organocatalytic Methods

Beyond palladium, other transition metals and organocatalytic systems are being explored for the synthesis of benzylphosphonates. Interestingly, a transition-metal-free method for the direct phosphorylation of benzylic C-H bonds has been developed. nih.govrsc.org This method utilizes a biphasic system and proceeds via a selective radical/radical sp³C-H/P(O)-H cross-coupling, offering an atom-economical route to construct sp³C-P bonds. nih.govrsc.org

Organocatalysis also presents promising avenues. For example, imidazole (B134444) has been used as an organocatalyst for the three-component reaction of salicylaldehyde, malononitrile, and trialkyl phosphites to produce chromenyl phosphonate derivatives in excellent yields under nearly neutral conditions. researchgate.net While not directly applied to this compound, these catalytic strategies highlight the ongoing innovation in C-P bond formation that could be adapted for its synthesis and the creation of its analogues.

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for this compound and its analogues is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.combioengineer.org This section explores the application of key green chemistry concepts to the synthesis of this important class of organophosphorus compounds, focusing on maximizing atom economy, employing sustainable reaction media, and enhancing energy efficiency.

Atom Economy Maximization and Waste Minimization

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org An ideal, 100% atom-economical reaction incorporates all atoms from the reactants into the final product, generating no waste.

The most prevalent method for synthesizing this compound is the Michaelis-Arbuzov reaction. researchgate.netnih.govorganic-chemistry.org In this reaction, a trialkyl phosphite, such as triethyl phosphite, reacts with an alkyl halide, in this case, 3-bromobenzyl bromide.

Classical Michaelis-Arbuzov Reaction: (C₂H₅O)₃P + BrCH₂C₆H₄Br → (C₂H₅O)₂P(O)CH₂C₆H₄Br + C₂H₅Br

While this reaction is effective for forming the crucial phosphorus-carbon bond, it is not perfectly atom-economical. wikipedia.org The mechanism involves the formation of a phosphonium (B103445) salt intermediate, followed by dealkylation by the halide ion. organic-chemistry.orgwikipedia.org This second step generates an ethyl bromide molecule as a byproduct for every molecule of the desired phosphonate, which inherently reduces the atom economy and constitutes chemical waste.

The theoretical atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound (Desired Product) | C₁₁H₁₆BrO₃P | 307.12 |

| Triethyl phosphite (Reactant) | C₆H₁₅O₃P | 166.16 |

| 3-Bromobenzyl bromide (Reactant) | C₇H₆Br₂ | 249.93 |

| Calculation | ||

| Sum of Reactant Molecular Weights | 416.09 | |

| Atom Economy | (307.12 / 416.09) x 100 = 73.8% |

This calculation demonstrates that over 26% of the reactant mass is converted into a byproduct, which must be managed as waste. To improve atom economy and minimize waste, research efforts are directed towards alternative synthetic strategies. One such strategy is the hydrophosphonylation of alkenes, which can, in principle, offer 100% atom economy by adding a P-H bond across a double bond. Another approach involves modifying the Michaelis-Arbuzov reaction to use benzyl alcohols instead of benzyl halides, which can be a greener alternative. nih.gov Minimizing waste is not only environmentally responsible but also reduces the economic costs associated with waste disposal. nih.gov

Exploration of Sustainable Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional syntheses often rely on volatile organic compounds (VOCs), which can be toxic, flammable, and environmentally persistent. Green chemistry promotes the use of sustainable solvents or, ideally, solvent-free reactions. rsc.org

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) is a highly effective green strategy, as it eliminates solvent waste and can simplify product purification. Several phosphorus-containing starting materials are liquids, making them suitable for neat reactions. rsc.org For instance, a highly efficient, solvent-free synthesis of Diethyl 4-bromobenzylphosphonate, a close analogue of the target compound, was achieved by reacting 4-bromobenzyl alcohol with triethyl phosphite. This method highlights the feasibility of eliminating solvents in the synthesis of bromobenzylphosphonates.

Sustainable Solvents: When a solvent is necessary, green alternatives to conventional VOCs are explored.

Water: As a non-toxic, non-flammable, and abundant solvent, water is a highly attractive medium for organic synthesis. nih.gov While organophosphorus compounds often have limited water solubility, specialized catalytic systems, such as palladium catalysis, can facilitate Michaelis-Arbuzov reactions in aqueous media. organic-chemistry.org

Polyethylene (B3416737) Glycol (PEG): PEG is a non-toxic, biodegradable, and low-volatility polymer that can serve as an effective reaction medium. nih.gov It is soluble in many organic solvents and water, which can simplify product extraction and catalyst recycling. Its use has been demonstrated in the synthesis of benzyl phosphonates, offering a benign alternative to traditional solvents.

The table below summarizes research on the synthesis of bromobenzylphosphonate analogues under various sustainable conditions.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzyl alcohol | Triethyl phosphite | Solvent-free, 120°C, 24h, N₂ atmosphere | Diethyl 4-bromobenzylphosphonate | 90% | chemicalbook.com |

| 3-Nitrobenzyl bromide | Triethyl phosphite | Reflux, 30 min | Diethyl [(3-nitrophenyl)methyl]phosphonate | 100% | unh.edu |

| Benzyl halides | Triethyl phosphite | PEG-400, KI/K₂CO₃, room temp. | Diethyl benzylphosphonate | Excellent | rsc.org |

| Alkenes, N,N-disubstituted formamides, TMSCN | Iodine (catalyst) | Ultrasound, solvent-free, 40 min | Polysubstituted pyrroles | 77-92% | nih.gov |

Reactivity and Mechanistic Investigations of Diethyl 3 Bromobenzylphosphonate

Nucleophilic Substitution Reactions at the Bromobenzyl Moiety

The carbon-bromine bond at the benzylic position is the primary site for nucleophilic substitution reactions. The facility of these reactions is enhanced by the benzylic nature of the substrate, which can stabilize both transition states and intermediates.

Benzylic halides are unique in their ability to undergo nucleophilic substitution through either an SN1 or SN2 mechanism, or a combination of both, depending on the specific reaction conditions. quora.com

The SN2 (bimolecular nucleophilic substitution) mechanism is favored for primary benzylic halides under conditions involving a strong nucleophile and a polar aprotic solvent. libretexts.orgyoutube.com The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group. chemicalnote.com For Diethyl 3-bromobenzylphosphonate, which is a primary halide, the SN2 pathway is highly accessible, especially with potent nucleophiles.

The SN1 (unimolecular nucleophilic substitution) mechanism becomes competitive or dominant under conditions that favor the formation of a carbocation intermediate. These conditions typically include the use of a weak nucleophile and a polar protic solvent, such as water or an alcohol. libretexts.orgyoutube.com The rate-determining step is the unimolecular dissociation of the bromide ion to form a resonance-stabilized benzylic carbocation. quora.com The positive charge is delocalized over the benzene (B151609) ring, which significantly stabilizes the intermediate and lowers the activation energy for its formation. quora.com While the product of an SN1 reaction at a chiral center is often a racemic mixture, this is not a factor for the achiral this compound. chemicalnote.com

The choice between these two mechanistic pathways can be directed by carefully selecting the reaction parameters.

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism | Rationale |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) | Strong nucleophiles promote the concerted, bimolecular attack of the SN2 pathway. libretexts.org Weak nucleophiles wait for the formation of a carbocation. quora.com |

| Substrate | Tertiary > Secondary | Primary > Secondary | This compound is a primary halide, which inherently favors SN2, but the benzylic position allows for a stabilized carbocation, making SN1 possible. libretexts.org |

| Solvent | Polar Protic (e.g., ethanol (B145695), water) | Polar Aprotic (e.g., acetone, DMF) | Polar protic solvents stabilize both the leaving group anion and the carbocation intermediate. libretexts.org Polar aprotic solvents enhance the strength of the nucleophile. youtube.com |

| Leaving Group | Good (e.g., Br⁻, I⁻) | Good (e.g., Br⁻, I⁻) | A good leaving group is required for both mechanisms to proceed efficiently. youtube.com |

The substituents on the benzene ring—the bromine atom and the phosphonate (B1237965) group—exert electronic effects that modulate the reactivity of the benzylic position. These influences are a combination of inductive and resonance effects. lumenlearning.com

Inductive Effect: Both the bromine atom and the diethyl phosphonate group are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring and the benzylic carbon, making the carbon more electrophilic and thus more susceptible to nucleophilic attack in an SN2 reaction.

Resonance Effect: The bromine atom possesses lone pairs of electrons that can be donated into the aromatic pi-system through resonance. This electron-donating resonance effect partially counteracts its inductive withdrawal. For an SN1 mechanism, this resonance delocalization helps to stabilize the intermediate benzylic carbocation. quora.com

Reactions Involving the Phosphonate Group

The diethyl phosphonate moiety is not merely a spectator group; it actively participates in some of the most important transformations of the molecule, particularly in carbon-carbon bond formation.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a reliable method for the stereoselective formation of, predominantly, (E)-alkenes. nrochemistry.comwikipedia.org In this reaction, the phosphonate acts as a precursor to a stabilized carbanion. alfa-chemistry.com

The mechanism begins with the deprotonation of the carbon atom situated between the phenyl ring and the phosphorus atom. This benzylic proton is acidic due to the electron-withdrawing effects and resonance stabilization afforded by both the phosphonate and the phenyl groups. Treatment with a suitable base (e.g., sodium hydride, potassium tert-butoxide) generates a highly nucleophilic phosphonate carbanion. wikipedia.orgyoutube.com

This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. youtube.com The resulting intermediate subsequently collapses into an oxaphosphetane, which then fragments to yield the final alkene product and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during workup. wikipedia.orgalfa-chemistry.com

General HWE Reaction Scheme:

Deprotonation: A strong base removes the acidic proton from the benzylic carbon to form a stabilized carbanion.

Nucleophilic Attack: The carbanion attacks an aldehyde or ketone.

Elimination: The intermediate eliminates a phosphate salt to form a C=C double bond.

The use of this compound in HWE reactions allows for the synthesis of various stilbene (B7821643) derivatives and other substituted alkenes, making it a valuable building block in organic synthesis. smolecule.com

The phosphonate ester itself can undergo further transformations.

Transesterification: This reaction involves the exchange of the ethyl groups of the phosphonate ester with other alkyl or aryl groups from an alcohol (ROH). The reaction is typically driven to completion by removing the more volatile ethanol that is formed. wikipedia.org This allows for the modification of the phosphonate moiety, which can be useful for altering the solubility or other properties of the molecule. (C₂H₅O)₂P(O)R + 2 R'OH ⇌ (R'O)₂P(O)R + 2 C₂H₅OH

Phosphorylation: The term phosphorylation can refer to reactions where the phosphonate group is transferred to another molecule or reactions that modify the phosphorus center. For example, related phosphonates can be used in phosphorylation reactions, such as the reaction of diethyl chlorophosphate with amines to form phosphoramidates, demonstrating the reactivity of the phosphorus center. nih.gov While direct phosphorylation using this compound as the phosphorylating agent is less common, its synthesis via the Michaelis-Arbuzov reaction (reacting triethyl phosphite (B83602) with 3-bromobenzyl bromide) is a classic example of forming the C-P bond. alfa-chemistry.com

Radical and Reductive Coupling Reactions

Beyond ionic pathways, the carbon-bromine bond in this compound can also participate in reactions involving radical intermediates or reductive metal-catalyzed processes.

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage when exposed to initiators like UV light or radical starters. libretexts.org This generates a bromine radical and a resonance-stabilized 3-(diethylphosphonomethyl)benzyl radical. The stability of this benzylic radical makes the compound susceptible to radical chain reactions. youtube.com For instance, in reactions analogous to benzylic bromination, radical processes can be initiated at this site. youtube.com Radical reactions typically proceed through three phases: initiation (formation of the initial radical), propagation (the radical reacts to form a new bond and another radical), and termination (two radicals combine). libretexts.org

Reductive Coupling: Benzylic halides can undergo reductive homocoupling in the presence of a reducing agent, typically a metal such as iron, zinc, or nickel. tandfonline.comscielo.brresearchgate.net This process leads to the formation of a new carbon-carbon bond between two molecules, resulting in a dimerized product. For this compound, this reaction would yield 1,2-bis(3-(diethylphosphonomethyl)phenyl)ethane. This type of reaction is a valuable method for synthesizing bibenzyl structures, which are important precursors in various fields. tandfonline.com The reaction is often promoted by the presence of a catalyst, such as a copper salt in the case of iron-mediated coupling. tandfonline.com

| Metal Reductant | Typical Conditions | Reaction Type | Reference |

| Iron (Fe) | Fe powder, CuCl, in water | Homocoupling | tandfonline.com |

| Zinc (Zn) | Zn dust, aqueous medium | Homocoupling | scielo.br |

| Nickel (Ni) | Ni catalyst | Cross-coupling/Homocoupling | rsc.org |

Intermediates and Transition State Analysis in Key Transformations

The reactivity of this compound in fundamental organic transformations, such as the Horner-Wadsworth-Emmons (HWE) reaction, is dictated by the formation and stability of various transient species. Understanding these intermediates and the transition states that connect them is crucial for controlling reaction outcomes and optimizing conditions.

Detection and Characterization of Reactive Intermediates

The initial step of the HWE reaction is the deprotonation of the phosphonate by a base to form a nucleophilic phosphonate carbanion. wikipedia.org This carbanion is stabilized by the adjacent phosphonate group. For this compound, the resulting carbanion would be diethyl (3-bromobenzyl)phosphonate carbanion. The formation of this intermediate is a critical step that initiates the subsequent nucleophilic attack on a carbonyl compound.

The subsequent attack of the phosphonate carbanion on an aldehyde or ketone leads to the formation of a tetrahedral intermediate, which then cyclizes to form a four-membered ring known as an oxaphosphetane. wikipedia.orgyoutube.com This cyclic intermediate is generally unstable and rapidly decomposes to yield the final alkene product and a phosphate byproduct. The structure of the oxaphosphetane intermediate is key to determining the stereochemistry of the resulting alkene. While direct detection of the oxaphosphetane derived from this compound is challenging due to its transient nature, computational studies on similar systems have provided insights into its structure and energetics. nih.gov

In the context of the Michaelis-Arbuzov reaction, which is often used to synthesize phosphonates like this compound, a key reactive intermediate is a quasi-phosphonium salt. This intermediate is formed by the nucleophilic attack of the phosphite on the alkyl halide. Subsequent dealkylation of this intermediate by the displaced halide ion yields the final phosphonate product.

Strategic Applications in Complex Molecule Synthesis

Diethyl 3-Bromobenzylphosphonate as a Versatile Synthetic Building Block

This compound is a valuable building block for the synthesis of a variety of biologically active molecules, including those with pharmaceutical or agrochemical applications. smolecule.com The presence of the bromine atom, the phosphonate (B1237965) moiety, and the benzylic position provides multiple reactive sites for synthetic modifications. The meta-substitution of the bromine atom on the phenyl ring particularly influences the compound's reactivity and makes it a targeted component in specialized synthetic strategies. smolecule.com

The utility of this compound stems from its ability to participate in a range of chemical reactions. The phosphonate group is a precursor to a stabilized carbanion for Horner-Wadsworth-Emmons reactions, the bromo-substituent allows for metal-catalyzed cross-coupling reactions, and the benzylic C-H bonds can also be involved in certain transformations. This versatility allows for its incorporation into diverse molecular frameworks, serving as a linchpin in the construction of more complex structures. smolecule.com

Table 1: Key Reactive Sites of this compound and Their Synthetic Potential

| Reactive Site | Type of Reaction | Potential Transformation |

| Diethylphosphonate | Horner-Wadsworth-Emmons | Formation of alkenes (C=C bonds) |

| Bromo-substituent | Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Formation of C-C, C-N, C-O bonds |

| Bromo-substituent | Grignard Reagent Formation | Creation of a nucleophilic carbon center |

| Benzylic Position | Deprotonation/Alkylation | Introduction of substituents at the benzylic carbon |

Retrosynthetic Analysis Integrating this compound Disconnections

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. icj-e.org When designing the synthesis of a complex molecule containing structural motifs derivable from this compound, specific "disconnections" corresponding to reliable chemical reactions can be made. slideshare.net A disconnection is an imaginary bond-breaking operation that corresponds to the reverse of a chemical reaction.

For a molecule containing a 3-substituted benzylphosphonate framework, retrosynthesis would identify this compound as a key precursor or "synthon." The key disconnections would involve breaking bonds that can be formed using the known reactivity of this reagent.

The structure of this compound allows for several strategic C-C bond forming disconnections.

Horner-Wadsworth-Emmons (HWE) Disconnection: If the target molecule contains an alkene with a 3-(diethoxyphosphorylmethyl)benzyl substituent, a retrosynthetic disconnection across the double bond points to this compound as the phosphonate ylide precursor and an aldehyde or ketone as the coupling partner. smolecule.com This is a powerful and widely used method for creating C=C bonds with high E-selectivity.

Cross-Coupling Disconnection: The carbon-bromine bond is a prime site for C-C bond formation via metal-catalyzed cross-coupling reactions. In a retrosynthetic sense, if a target molecule has a biaryl structure or an alkyl/alkenyl/alkynyl group at the 3-position of the benzylphosphonate moiety, one can disconnect this bond. This leads back to this compound and a suitable organometallic reagent (e.g., a boronic acid for Suzuki coupling) or a terminal alkyne (for Sonogashira coupling).

Grignard-type Disconnection: The C-Br bond can be transformed into a Grignard reagent, creating a nucleophilic carbon atom. smolecule.com Retrosynthetically, a bond between the 3-position of the aromatic ring and a carbon atom bearing a hydroxyl group (or other functionality derived from it) can be disconnected to reveal this compound (as the Grignard precursor) and a carbonyl compound as the electrophile.

Table 2: Retrosynthetic Disconnections for C-C Bond Formation

| Target Substructure | Disconnection Type | Precursors | Forward Reaction |

| 3-(Alkenyl)benzylphosphonate | C=C bond | This compound + Aldehyde/Ketone | Horner-Wadsworth-Emmons |

| 3-(Aryl/Alkyl)benzylphosphonate | C-C single bond | This compound + Boronic Acid/Organozinc | Suzuki/Negishi Coupling |

| 3-(Hydroxyalkyl)benzylphosphonate | C-C single bond | This compound + Epoxide/Carbonyl | Grignard Reaction |

Functional Group Interconversion (FGI) is a key strategy in retrosynthesis where one functional group is converted into another to facilitate a desired synthetic step. ub.eduvanderbilt.edu

Interconversion of the Bromo Group: The bromine atom on the phenyl ring is not only a handle for C-C bond formation but also for other functionalizations. It can be replaced with nitrogen, oxygen, or sulfur nucleophiles, typically through palladium- or copper-catalyzed reactions (e.g., Buchwald-Hartwig amination). Therefore, a C-N, C-O, or C-S bond at the 3-position can be retrosynthetically disconnected back to the C-Br bond of this compound. organic-chemistry.org

Modification of the Phosphonate Group: The diethyl phosphonate ester can be hydrolyzed to the corresponding phosphonic acid. This FGI can be important if the target molecule requires the free acid for biological activity or for further transformations where the ethyl esters might be labile.

Functional Group Addition (FGA) involves adding a functional group to a precursor molecule. In the forward synthesis, starting with this compound, various functional groups can be added to the molecule by exploiting its inherent reactivity, as described in the sections above.

Synthesis of Advanced Intermediates for Organic Synthesis

By leveraging the multiple reactive sites of this compound, chemists can construct advanced intermediates that are themselves valuable building blocks for more complex targets. For instance, it serves as a key intermediate in the synthesis of various pharmaceutical compounds, including potential antiviral agents.

A typical strategy involves first using the phosphonate moiety in a Horner-Wadsworth-Emmons reaction to install a complex alkenyl side chain. The resulting advanced intermediate, which still contains the bromo-substituent, can then undergo a subsequent cross-coupling reaction. This allows for the sequential and controlled introduction of different substituents, building molecular complexity in a stepwise fashion. These intermediates, which now contain multiple tailored functional groups, are primed for final cyclization or coupling steps to yield the desired complex target molecules.

Integration into Multi-Step Synthetic Sequences

The true power of this compound is realized when it is integrated into longer, multi-step synthetic sequences. libretexts.org The planning of such a synthesis often involves a retrosynthetic approach to identify the key bond formations and functional group manipulations. youtube.com

A hypothetical multi-step synthesis could begin with a Horner-Wadsworth-Emmons reaction using this compound to form an alkene. This could be followed by a functional group interconversion on the newly formed alkene (e.g., dihydroxylation or epoxidation). Subsequently, the bromine atom on the aromatic ring could be utilized in a Suzuki coupling to introduce another aryl group. Finally, hydrolysis of the phosphonate ester to the phosphonic acid could yield a complex target molecule with potential biological activity. The orthogonality of the reactions at the different sites of the molecule is key to its utility in these extended synthetic plans.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical properties.

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important for chemical reactivity: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic nature. youtube.com

The interaction between the HOMO of one reactant and the LUMO of another is central to predicting how molecules will react. princeton.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For Diethyl 3-Bromobenzylphosphonate, the HOMO is expected to be located primarily on the electron-rich regions, such as the oxygen atoms of the phosphonate (B1237965) group and the π-system of the brominated benzene (B151609) ring. The LUMO, on the other hand, would likely be distributed over the phosphonate group and the carbon atom of the benzyl (B1604629) moiety, which are susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atom on the benzene ring influences the energy levels of these frontier orbitals. rsc.org Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies and visualize the shapes of these orbitals. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical, representative values for a molecule like this compound to illustrate the concept. Actual values require specific quantum chemical calculations.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are generated by calculating the electrostatic potential energy at various points on the molecule's electron density surface. scribd.com The ESP map is color-coded to indicate different regions of charge: red typically signifies areas of high electron density (negative potential), such as those around electronegative atoms like oxygen, while blue indicates areas of low electron density (positive potential), often found around hydrogen atoms or electron-deficient centers. youtube.com

For this compound, an ESP map would show a significant negative potential (red) around the phosphoryl oxygen (P=O) and the ester oxygens, highlighting their nucleophilic character. The hydrogen atoms of the ethyl groups and the benzene ring would exhibit a positive potential (blue). The bromine atom, being highly electronegative, would also create a region of negative potential. These maps are invaluable for predicting non-covalent interactions, solvation patterns, and the sites most susceptible to electrophilic or nucleophilic attack. libretexts.orgresearchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into the mechanism of a chemical transformation. This involves mapping the potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state is the highest energy point along the minimum energy path between reactants and products and is critical for determining the reaction rate. fossee.in

Conformational Analysis and Stereochemical Predictions

This compound has several rotatable bonds, including the P-C bond to the benzyl group and the C-O bonds of the ethyl esters. Rotation around these bonds will lead to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Computational methods can be used to systematically explore these conformations, calculate their relative energies, and predict the most populated conformers at a given temperature. The most stable conformation is typically the one that minimizes steric hindrance and optimizes favorable electronic interactions. princeton.edu Understanding the preferred conformation is crucial for predicting stereochemical outcomes in reactions where the phosphonate is a reactant.

Solvation Effects in Reaction Energetics

Most chemical reactions occur in a solvent, and the interaction between the solute and solvent molecules can significantly impact reaction energetics and pathways. nih.gov Solvation can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering reaction rates and equilibria.

Computational models can account for these effects using either explicit or implicit solvation models. Explicit models include individual solvent molecules in the calculation, which is computationally intensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a balance between accuracy and computational cost. nih.gov For reactions involving charged or highly polar species, like the carbanion intermediate in the Wittig-Horner reaction, solvation effects are particularly pronounced. The solvent can stabilize the charged intermediate, potentially lowering the activation energy of the reaction. fossee.in Theoretical studies on the reaction energetics of this compound would need to incorporate solvation effects to provide predictions that are relevant to real-world experimental conditions. arkat-usa.org

Advanced Spectroscopic Methodologies for Research Elucidation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including Diethyl 3-Bromobenzylphosphonate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

Structural Elucidation: The structure of this compound is unequivocally confirmed using a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, the spectrum typically shows signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons adjacent to the phosphorus atom, and the ethyl group protons (CH₂ and CH₃). The splitting of these signals (spin-spin coupling) reveals the connectivity between adjacent protons. For instance, the methylene protons of the ethyl groups appear as a quartet due to coupling with the methyl protons, which in turn appear as a triplet. The benzylic protons often appear as a doublet due to coupling with the ³¹P nucleus.

¹³C NMR: The carbon NMR spectrum indicates the number of distinct carbon environments. In a ¹H-decoupled spectrum, each unique carbon atom appears as a single line. The chemical shifts of these lines are indicative of the carbon's functional group (aromatic, aliphatic, etc.). Coupling between ¹³C and ³¹P nuclei is also observed, providing further confirmation of the structure. jeol.com

³¹P NMR: Given that phosphorus-31 has a natural abundance of 100% and a nuclear spin of ½, ³¹P NMR is an extremely valuable tool for analyzing organophosphorus compounds. jeol.com For this compound, the ³¹P NMR spectrum typically shows a single resonance, and its chemical shift is characteristic of a phosphonate (B1237965) ester environment. Decoupling techniques can be used to simplify spectra and make assignments more straightforward. jeol.com

Mechanistic Insights: NMR is also pivotal for gaining mechanistic insights into reactions involving phosphonates. For example, in the Horner-Wadsworth-Emmons reaction, where phosphonate carbanions react with aldehydes or ketones, NMR can be used to monitor the consumption of the starting phosphonate and the formation of the alkene product in real-time. asahilab.co.jp By observing the appearance of new signals and the disappearance of reactant signals, researchers can study reaction kinetics and identify potential intermediates. asahilab.co.jp The coupling constants (J-values), particularly ¹H–³¹P and ¹³C–³¹P, can provide conformational information about both the starting materials and products. researchgate.net

Table 1: Typical NMR Data for Diethyl Benzylphosphonate Analogs Note: Exact chemical shifts (δ) for this compound can vary slightly based on the solvent and instrument.

| Nucleus | Assignment | Typical Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | ~7.1 - 7.6 | H-H |

| ¹H | P-CH₂-Ar | ~3.1 - 3.3 | ²J(H-P) |

| ¹H | O-CH₂-CH₃ | ~4.0 - 4.2 | ³J(H-H), ³J(H-P) |

| ¹H | O-CH₂-CH₃ | ~1.2 - 1.4 | ³J(H-H) |

| ¹³C | Aromatic (C-Br) | ~122 | C-P |

| ¹³C | Aromatic (C-H) | ~128 - 132 | C-P |

| ¹³C | P-CH₂-Ar | ~33 - 35 | ¹J(C-P) |

| ¹³C | O-CH₂-CH₃ | ~62 - 64 | ²J(C-P) |

| ¹³C | O-CH₂-CH₃ | ~16 - 17 | ³J(C-P) |

| ³¹P | P=O | ~20 - 25 | P-H, P-C |

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are highly effective for identifying functional groups and can be used to monitor the progress of a chemical reaction.

Functional Group Analysis: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. chemsrc.com

P=O Stretch: A strong, prominent absorption band is typically observed in the region of 1230-1260 cm⁻¹, which is characteristic of the phosphoryl group stretch.

P-O-C Stretch: Vibrations associated with the P-O-C (ester) linkages usually appear as strong bands in the 1020-1050 cm⁻¹ region.

Aromatic C-H Stretch: These absorptions are found above 3000 cm⁻¹.

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-Br Stretch: The carbon-bromine bond vibration typically appears as a weaker band in the fingerprint region, often between 500 and 600 cm⁻¹.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations, making it a useful complementary tool. For example, the symmetric vibrations of the benzene ring can be more prominent in the Raman spectrum.

Reaction Monitoring: These vibrational techniques are well-suited for monitoring chemical reactions involving this compound. For instance, in a reaction where the bromine atom is substituted (e.g., a Suzuki or Heck coupling), one could monitor the disappearance of the C-Br vibrational band. In a Horner-Wadsworth-Emmons reaction, the disappearance of the aldehyde/ketone C=O stretch (typically ~1700 cm⁻¹) and the characteristic P=O band of the phosphonate, along with the appearance of new bands for the alkene product, can be tracked in real-time to determine reaction completion. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O | Stretch | 1230 - 1260 | Strong |

| P-O-C | Stretch | 1020 - 1050 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | Medium-Weak |

| C-Br | Stretch | 500 - 600 | Medium-Weak |

Mass Spectrometry (MS) for Reaction Intermediate Identification and Pathway Tracing

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through analysis of fragmentation patterns. rsc.org Furthermore, advanced MS techniques are invaluable for detecting and characterizing transient reaction intermediates. nih.gov

Molecular Weight and Formula Confirmation: For this compound (C₁₁H₁₆BrO₃P), high-resolution mass spectrometry (HRMS) can determine its exact mass with high precision, confirming its elemental composition. chemsrc.com A key feature in the mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity, separated by two m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule. chemsrc.com

Identification of Reaction Intermediates: Mass spectrometry, particularly when coupled with gentle ionization techniques like Electrospray Ionization (ESI-MS), is uniquely capable of detecting low-concentration, charged intermediates directly from a reaction mixture. rsc.orgnih.gov In reactions catalyzed by metals or proceeding through charged organocatalytic species, ESI-MS can capture these transient species. nih.gov For example, in a palladium-catalyzed cross-coupling reaction involving this compound, MS could potentially detect key intermediates such as oxidative addition complexes. Identifying these intermediates is crucial for understanding the step-by-step reaction pathway, which is often impossible with other techniques that only observe the starting materials and final products. youtube.comyoutube.com

Pathway Tracing: By coupling mass spectrometry with isotopic labeling, reaction pathways can be traced with great detail. For example, if a reaction is performed using a labeled reagent, the position of the label in the intermediates and the final product can be tracked by the corresponding mass shifts in the MS data. This allows chemists to distinguish between proposed mechanistic pathways and understand how bonds are formed and broken throughout the reaction.

Table 3: Predicted Mass Spectrometry Data for this compound Calculations based on the monoisotopic mass of 306.00204 Da.

| Adduct/Fragment | Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

|---|---|---|---|

| [M]⁺ | [C₁₁H₁₆BrO₃P]⁺ | 306.00 | 308.00 |

| [M+H]⁺ | [C₁₁H₁₇BrO₃P]⁺ | 307.01 | 309.01 |

| [M+Na]⁺ | [C₁₁H₁₆BrNaO₃P]⁺ | 328.99 | 330.99 |

| [M-C₂H₄]⁺ | [C₉H₁₂BrO₃P]⁺ | 277.97 | 279.97 |

| [M-OC₂H₅]⁺ | [C₉H₁₁BrO₂P]⁺ | 260.97 | 262.97 |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The development of advanced spectroscopic probes and in-situ monitoring techniques allows for the continuous observation of chemical reactions as they occur. rsc.org This provides a dynamic view of the reaction process, offering insights into kinetics, intermediates, and the influence of reaction conditions that cannot be obtained from traditional endpoint analysis. nih.gov

Techniques like attenuated total reflectance (ATR)-FTIR, fiber-optic Raman spectroscopy, and process NMR allow probes to be inserted directly into a reaction vessel. For reactions involving this compound, an ATR-FTIR probe could track the concentration of reactants and products by monitoring their characteristic infrared absorptions over time. nih.gov For example, in its synthesis via an Arbuzov reaction, one could monitor the disappearance of the P-O-R stretch of the starting triethyl phosphite (B83602) and the appearance of the P=O stretch of the phosphonate product. This real-time data allows for the precise determination of reaction endpoints, optimization of reaction conditions (like temperature or catalyst loading), and the generation of kinetic profiles to better understand the reaction mechanism. asahilab.co.jp Benchtop NMR spectrometers are also emerging as powerful tools for real-time monitoring of reactions, providing detailed structural information on all species in the reaction mixture simultaneously. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Separation in Metabolomics Contexts

While this compound is a synthetic reagent and not a typical endogenous metabolite, the principles of derivatization are relevant for its analysis or the analysis of its potential transformation products in complex matrices. Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, typically by gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry. nih.gov

The purpose of derivatization is often to:

Increase volatility and thermal stability for GC analysis.

Enhance ionization efficiency for MS detection, leading to lower detection limits.

Improve chromatographic separation from interfering matrix components. nih.gov

If this compound were to undergo hydrolysis in a biological or environmental system, it would form 3-bromobenzylphosphonic acid. This polar, non-volatile acid would be difficult to analyze by GC-MS directly. A common derivatization strategy for such phosphonic acids, and other acidic metabolites like carboxylic acids, is silylation. nih.gov Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic protons to form volatile trimethylsilyl (B98337) (TMS) esters, which are much more amenable to GC-MS analysis. nih.gov This strategy significantly enhances detection sensitivity and allows for the reliable quantification of such polar analytes in complex samples. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Diethyl 3-Bromobenzylphosphonate Transformations

The transformation of this compound into more complex molecules is a cornerstone of its utility. A significant area of future research lies in the development of new and more efficient catalytic systems to drive these transformations. While traditional methods like the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions are well-established, researchers are now looking towards more sophisticated catalytic approaches. smolecule.comyoutube.comyoutube.com

Palladium-catalyzed cross-coupling reactions, for instance, have shown promise in forming C-P bonds with high efficiency. organic-chemistry.org Future work will likely focus on developing novel palladium catalysts with enhanced activity and selectivity, allowing for milder reaction conditions and a broader substrate scope. organic-chemistry.org Nickel-catalyzed cross-coupling reactions also present a promising avenue, with some studies demonstrating their effectiveness in synthesizing aryl phosphonates. researchgate.net The exploration of other transition metal catalysts, as well as organocatalysts, could unlock new reaction pathways and provide access to a wider range of phosphonate (B1237965) derivatives.

A key goal is the development of catalytic systems that are not only efficient but also sustainable. This includes the use of earth-abundant metals, recyclable catalysts, and environmentally benign reaction media like polyethylene (B3416737) glycol (PEG). frontiersin.org The use of KI/K2CO3 in PEG-400 has already been shown to be an effective and environmentally friendly system for the synthesis of benzyl (B1604629) phosphonates. frontiersin.org

Table 1: Emerging Catalytic Strategies for Phosphonate Synthesis

| Catalytic Approach | Metal/Catalyst | Key Advantages | Potential Applications in this compound Chemistry |

| Cross-Coupling | Palladium, Nickel | High efficiency, good functional group tolerance | Synthesis of complex aryl and vinyl phosphonates. |

| Photoredox Catalysis | Visible-light photocatalysts | Mild reaction conditions, unique reactivity | Activation of the C-Br bond for novel transformations. |

| Organocatalysis | Chiral phosphoric acids, amines | Metal-free, potential for asymmetric synthesis | Enantioselective functionalization of the phosphonate backbone. researchgate.net |

| Sustainable Catalysis | Earth-abundant metals (e.g., copper), recyclable catalysts | Lower cost, reduced environmental impact | Greener synthesis of this compound derivatives. |

Development of Stereoselective Synthetic Methodologies

The creation of chiral phosphonates is of significant interest due to their potential applications in various fields. A major focus of future research will be the development of stereoselective methods for the synthesis of molecules derived from this compound. This involves controlling the three-dimensional arrangement of atoms in the final product, which can have a profound impact on its properties.

One promising approach is the use of chiral catalysts, such as chiral phosphoric acids, to induce enantioselectivity in reactions involving this compound. researchgate.net Asymmetric hydrogenation and other enantioselective transformations catalyzed by transition metal complexes bearing chiral ligands are also being explored.

The Horner-Wadsworth-Emmons reaction, a classic method for forming alkenes, can be adapted for stereoselective synthesis. organic-chemistry.org By carefully choosing the reaction conditions and reagents, it is possible to control the E/Z selectivity of the resulting double bond. organic-chemistry.org Further research in this area could lead to highly stereoselective methods for the synthesis of a wide range of functionalized alkenes from this compound. The conversion of chiral phosphonates to their thiono-analogues with retention of configuration has also been demonstrated, opening up another avenue for stereoselective synthesis. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and flow chemistry represents a paradigm shift in how molecules are made. These technologies offer numerous advantages, including increased efficiency, reproducibility, and safety. Future research will undoubtedly focus on adapting the synthesis and transformations of this compound to these modern platforms.

Flow chemistry, where reactions are carried out in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. The synthesis of unsymmetrical H-phosphonates has already been successfully demonstrated in a microflow reactor. acs.org Applying these principles to reactions involving this compound could significantly streamline the production of its derivatives.

Automated synthesis platforms, often coupled with artificial intelligence and machine learning, can accelerate the discovery and optimization of new reactions. youtube.com These platforms can perform a large number of experiments in a short amount of time, rapidly identifying the optimal conditions for a desired transformation. youtube.comsigmaaldrich.com By integrating the chemistry of this compound with these automated systems, researchers can explore a vast chemical space and discover novel compounds with desired properties more efficiently. chemistryworld.com Some platforms even utilize a chemical programming language to generate reactors and protocols from text-based literature. bohrium.com

Design of Advanced Materials and Functional Molecules Utilizing this compound Scaffolds (excluding any biological/medical applications)

The unique structural and electronic properties of the phosphonate group make this compound an attractive building block for the design of advanced materials and functional molecules. Research in this area is focused on creating novel materials with tailored properties for a variety of non-biological and non-medical applications.

One area of interest is the development of novel flame retardants. The phosphorus-containing nature of this compound suggests its potential to impart flame retardant properties to polymers and other materials. smolecule.com Further research could lead to the development of highly effective and environmentally friendly flame retardants based on this scaffold.

The ability of phosphonates to coordinate with metal ions also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and other coordination polymers. vub.be These materials have a wide range of potential applications, including gas storage, separation, and catalysis. vub.be By incorporating this compound or its derivatives as linkers in MOFs, it may be possible to create materials with unique porous structures and catalytic activities. Furthermore, the modification of ligands in titanium and zirconium oxo clusters with phosphonates is an emerging area in materials science.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. Future research will increasingly rely on the integration of advanced spectroscopic techniques and computational modeling to elucidate the intricate details of reactions involving this compound.

Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture, allowing researchers to identify key intermediates and transition states. nih.gov For example, 31P NMR spectroscopy is a powerful tool for monitoring reactions involving phosphonates and identifying the products formed. acs.org

Computational methods, particularly density functional theory (DFT), can provide valuable insights into reaction pathways, activation energies, and the structures of intermediates. vub.be By combining experimental and computational approaches, researchers can develop a comprehensive understanding of the mechanisms governing the transformations of this compound. vub.benih.gov This knowledge can then be used to predict the outcomes of new reactions and to design more efficient and selective catalysts. For instance, computational studies can help to understand the role of different ligands in controlling the stereoselectivity of a reaction or to predict the most likely site of reactivity on a complex molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diethyl 3-Bromobenzylphosphonate, and what critical parameters influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or Arbuzov-type reactions. For example, a general procedure involves reacting 3-bromobenzyl bromide with triethyl phosphite in a polar solvent (e.g., acetonitrile) under reflux (80°C for 2 hours). Post-reaction, the product is extracted with dichloromethane, dried (Na₂SO₄), and purified via column chromatography . Key parameters include solvent polarity, reaction temperature, and stoichiometric ratios of reactants. Lower yields may result from incomplete conversion due to insufficient heating or competing side reactions (e.g., hydrolysis of the phosphite reagent).

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a chemical fume hood to minimize inhalation risks .

- Storage : Store in a tightly sealed container at 2–8°C in a dry, ventilated area away from oxidizing agents .

- Spill Management : Absorb spills with inert material (e.g., sand), collect in a sealed container, and dispose of as hazardous waste .

Q. How can the purity of this compound be verified post-synthesis?

- Methodological Answer :

- Chromatography : Use TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, acetonitrile/water gradient) to assess purity.

- Spectroscopy : Confirm structure via NMR (e.g., δ 1.3–1.4 ppm for ethyl groups, δ 4.1–4.3 ppm for P-O-CH₂), NMR (~25–30 ppm for phosphonate), and LC-MS for molecular ion verification .

Advanced Research Questions

Q. How do solvent polarity and temperature variations impact the reaction kinetics of this compound synthesis?

- Methodological Answer : Solvents like acetonitrile (high polarity) enhance nucleophilicity of triethyl phosphite, accelerating the Arbuzov reaction. Elevated temperatures (80–100°C) increase reaction rates but may degrade heat-sensitive intermediates. Kinetic studies using NMR or in-situ IR can monitor phosphite consumption. For example, a 10°C increase may reduce reaction time by 30–40%, but excessive heat risks decomposition (e.g., formation of phosphine oxides) .

Q. What analytical techniques are suitable for probing the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify mass loss at 150–300°C to identify decomposition thresholds.

- GC-MS : Detect volatile decomposition products (e.g., brominated aromatics, phosphoric acid derivatives) generated under controlled pyrolysis .

- FTIR : Track functional group changes (e.g., P=O stretching at 1250–1300 cm⁻¹) during thermal stress .

Q. How can statistical design of experiments (DoE) optimize reaction conditions for this compound synthesis?

- Methodological Answer : Apply response surface methodology (RSM) to evaluate factors like temperature, solvent volume, and molar ratios. For example, a central composite design (CCD) with ANOVA analysis can identify significant variables. A study on similar phosphonates found that solvent volume contributes 45% to yield variance, while temperature accounts for 30% .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across literature, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies (e.g., 70–95%) arise from differences in reagent purity, reaction scale, or workup procedures. Reproducibility requires:

- Standardized Protocols : Use anhydrous solvents and rigorously dry glassware to minimize hydrolysis.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of phosphite reagents .

- Validation : Cross-check purity via multiple analytical methods (e.g., NMR + LC-MS) to confirm product integrity .

Functional Group Reactivity

Q. What strategies enable selective functionalization of the benzyl bromide moiety in this compound without affecting the phosphonate group?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the phosphonate as a trimethylsilyl ester before performing Suzuki-Miyaura coupling on the bromobenzyl group.

- Mild Conditions : Use Pd(PPh₃)₄ catalyst and low-temperature cross-couplings (0–25°C) to avoid phosphonate degradation. For example, coupling with arylboronic acids achieves >80% retention of phosphonate integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.